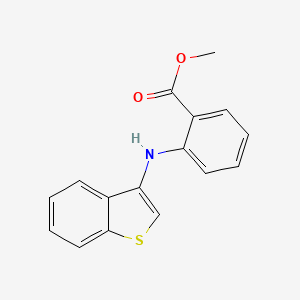![molecular formula C14H9N3O2 B13883207 3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile is a complex organic compound with the molecular formula C14H9N3O2
Métodos De Preparación
The synthesis of 3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-ethoxybenzaldehyde and 2-cyanoacetamide, the intermediate compounds undergo cyclization and subsequent oxidation to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an inhibitor of ubiquitin-specific proteases, which are enzymes involved in protein degradation pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic solar cells and light-emitting diodes.
Biological Research: Its ability to interact with specific enzymes and proteins makes it a valuable tool for studying cellular processes and signaling pathways.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile involves its interaction with molecular targets such as ubiquitin-specific proteases. By inhibiting these enzymes, the compound can interfere with the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. This inhibition can trigger apoptosis in cancer cells, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile can be compared with other indeno[1,2-b]pyrazine derivatives, such as:
9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: This compound also inhibits ubiquitin-specific proteases but may have different selectivity and potency profiles.
Halogenated indeno[1,2-b]pyrazine derivatives: These compounds have been modified with halogen atoms to enhance their electronic properties and reactivity.
The uniqueness of this compound lies in its specific ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets.
Propiedades
Fórmula molecular |
C14H9N3O2 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H9N3O2/c1-2-19-14-10(7-15)16-12-11(17-14)8-5-3-4-6-9(8)13(12)18/h3-6H,2H2,1H3 |
Clave InChI |
HZXUEUJVZFWOOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=C2C(=N1)C3=CC=CC=C3C2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


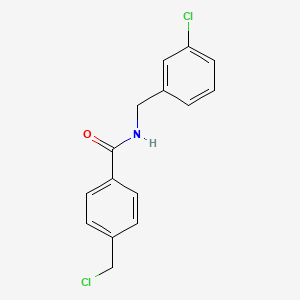
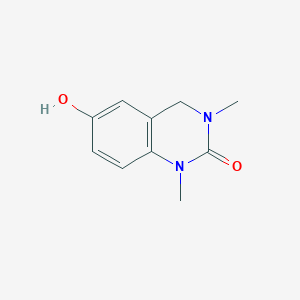
![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)

![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
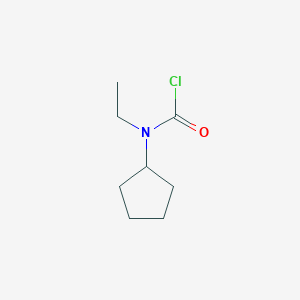
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)

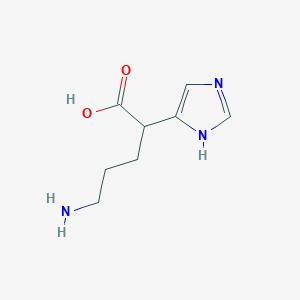
![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)

